chemical structure and properties of N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline
chemical structure and properties of N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of the N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline Scaffold
Executive Summary
The benzo[d]oxazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive framework for the investigation of a novel derivative, N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline . As specific experimental data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues to propose a robust synthetic strategy, predict characterization data, and outline potential therapeutic applications and the experimental workflows to validate them. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore this promising chemical entity.
The Benzo[d]oxazole Core: A Foundation for Drug Discovery
The fusion of a benzene ring with an oxazole ring creates the benzo[d]oxazole heterocycle, a structure that is both chemically stable and electronically versatile.[4] This scaffold is a key pharmacophore in drugs like the non-steroidal anti-inflammatory agent benoxaprofen and is prevalent in modern research targeting neurodegenerative diseases and cancer.[3] The 2-aryl substituted benzo[d]oxazoles are of particular interest. For instance, 4-(Benzo[d]oxazol-2-yl)aniline has demonstrated potent antitumor activity against mammary carcinoma cell lines.[5]
The target molecule of this guide, N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline, builds upon this core with three key substitutions:
-
A 5-methyl group on the benzoxazole ring.
-
An N,N-dimethylaniline group at the 2-position.
These modifications are not trivial; they are expected to significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent or a fluorescent probe.
Physicochemical Properties: A Predictive Analysis
While direct experimental data for the target compound is scarce, we can extrapolate its likely properties from known analogues. The core structure, 4-(Benzo[d]oxazol-2-yl)aniline, serves as a foundational reference.
| Property | Analog Compound: 4-(Benzo[d]oxazol-2-yl)aniline[5] | Predicted for Target Compound | Rationale for Prediction |
| CAS Number | 20934-81-0 | Not Assigned | Novel Compound |
| Molecular Formula | C₁₃H₁₀N₂O | C₁₆H₁₇N₃O | Addition of three methyl groups (C₃H₇) and one nitrogen. |
| Molecular Weight | 210.23 g/mol | 267.33 g/mol | Calculated based on the predicted formula. |
| Solubility | Soluble in DMSO (≥100 mg/mL) | Expected high solubility in DMSO, good solubility in other organic solvents like DCM, Ethyl Acetate. | The addition of three methyl groups increases lipophilicity, likely reducing aqueous solubility but enhancing solubility in organic solvents. |
| Appearance | Solid | Likely a crystalline solid, potentially colored (yellow/orange). | The extended conjugation and the N,N-dimethylaniline "push-pull" system can lead to absorption in the visible spectrum. |
Synthetic Strategy and Experimental Protocol
The most reliable and frequently employed method for synthesizing 2-arylbenzo[d]oxazoles is the direct condensation of a 2-aminophenol with a carboxylic acid or its derivative. This approach is mechanistically sound and provides a clear pathway to the target molecule.
Proposed Retrosynthetic Pathway
The synthesis logically proceeds from the condensation of 2-amino-4-methylphenol and 4-(dimethylamino)benzoic acid . This reaction is typically facilitated by a dehydrating agent and/or a catalyst at elevated temperatures to drive the cyclization.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Synthesis Protocol
This protocol is a self-validating system. Successful synthesis and isolation of a product with the predicted molecular weight and spectroscopic characteristics would confirm the efficacy of the method.
Objective: To synthesize N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline.
Materials:
-
2-Amino-4-methylphenol (1.0 eq)
-
4-(Dimethylamino)benzoic acid (1.05 eq)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7% P₂O₅ in MeSO₃H)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylphenol and 4-(dimethylamino)benzoic acid.
-
Catalyst Addition: Under a nitrogen atmosphere, add polyphosphoric acid (approx. 10 times the weight of the limiting reagent). Causality: PPA serves as both the acidic catalyst to activate the carboxyl group and the dehydrating agent to facilitate the final ring-closing step, driving the equilibrium toward the product.
-
Heating: Heat the reaction mixture to 180-200°C and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.
-
Quenching and Neutralization: After cooling to room temperature, carefully pour the viscous reaction mixture onto crushed ice with stirring. A precipitate should form. Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. Trustworthiness: This step is critical to neutralize the acid and precipitate the basic product, separating it from the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the desired product and remove the solvent to yield the pure N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline.
Spectroscopic Characterization: Predicted Signatures
The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis. Based on its structure, the following data are predicted:
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: Multiple signals between δ 7.0-8.0 ppm. N(CH₃)₂ Protons: A sharp singlet around δ 3.0 ppm (integrating to 6H). C5-CH₃ Protons: A sharp singlet around δ 2.4 ppm (integrating to 3H). |
| ¹³C NMR | Approximately 14-16 distinct signals are expected in the aromatic region (δ 110-165 ppm). Signals for the N-methyl carbons (~δ 40 ppm) and the C5-methyl carbon (~δ 21 ppm) will be in the aliphatic region. |
| HRMS (ESI) | The calculated exact mass for [M+H]⁺ (C₁₆H₁₈N₃O⁺) is 268.1444. The high-resolution mass spectrum should show a prominent peak at or very near this m/z value. |
Potential Biological Activity and Applications
The structural motifs within N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline suggest several promising avenues for investigation in drug development.
-
Anticancer Agent: The 2-(4-aminophenyl)benzoxazole and benzothiazole scaffolds are known to exhibit potent and selective antitumor activity, particularly against breast and colon cancer cell lines.[5] The mechanism often involves induction of apoptosis through pathways sensitive to aryl hydrocarbon receptor (AhR) activation.
-
Neuroprotective Agent: Various benzo[d]oxazole derivatives have been investigated for their neuroprotective effects against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[2]
-
Fluorescent Probe: The molecule possesses a strong electron-donating group (dimethylaniline) and an electron-accepting core (benzoxazole), a classic "push-pull" fluorophore design. This architecture often results in environment-sensitive fluorescence (solvatochromism) and makes it a candidate for imaging applications, such as staining lipid droplets within cells, similar to other push-pull dyes.[6]
Caption: Conceptual pathway for a kinase-inhibiting drug.
Protocol for Biological Evaluation: MTT Assay for Cytotoxicity
To assess the potential anticancer activity, a standard in vitro cytotoxicity assay is the first critical step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
MTT Assay Workflow
Caption: Workflow for a standard MTT cell viability assay.
Detailed Protocol
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated using appropriate software.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is not available, prudent laboratory practices for handling novel chemical entities must be followed. Based on data for related structures like N,N-Dimethyl-4-(6-methylbenzo[d]thiazol-2-yl)aniline, the compound should be treated as potentially hazardous.
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store sealed in a dry, cool place.
-
Conclusion and Future Directions
This guide establishes a comprehensive, scientifically grounded framework for the synthesis and evaluation of N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline. By leveraging established synthetic methodologies for the benzo[d]oxazole scaffold and predictive analysis based on close structural analogues, we have outlined a clear path for its creation and characterization. The proposed biological applications in oncology and neuroscience are supported by substantial evidence from related compounds. The immediate future work should focus on the practical execution of the proposed synthesis, followed by rigorous spectroscopic confirmation and a systematic screening for biological activity using the protocols detailed herein. This foundational work will pave the way for understanding the full therapeutic and diagnostic potential of this novel chemical entity.
References
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting Information. Rsc.org. [Link]
-
PubChem. N,N-Dimethyl-4-((5-nitrothiazol-2-yl)azo)aniline. Pubchem.ncbi.nlm.nih.gov. [Link]
-
Connect Journals. Synthesis and Characterization of New Ligand N,N-Dimethyl-4-[(E)-(2-{5-[2-(5- phenyl-1,3,4-oxadiazol-2-yl)hydrazinyl]. Connectjournals.com. [Link]
-
ResearchGate. (PDF) N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Researchgate.net. [Link]
-
ResearchGate. Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Researchgate.net. [Link]
-
Khattab, S. N., & Abdel-rahman, A. A. H. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Course Hero. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Coursehero.com. [Link]
-
NextSDS. N,N-dimethyl-4-[(5-nitrothiazol-2-yl)azo]aniline. Nextsds.com. [Link]
-
Wang, Z., et al. (2018). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. [Link]
-
Chemsrc. CAS#:90839-97-7 | N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline. Chemsrc.com. [Link]
-
Wee, W. A., et al. (2025). N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, a push-pull fluorescent dye for lipid droplet imaging. Analytica Chimica Acta. [Link]
-
NIST. Benzenamine, N,N-dimethyl-4-[(3-methylphenyl)azo]-. Webbook.nist.gov. [Link]
-
Preprints.org. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Preprints.org. [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Mdpi.com. [Link]
-
National Center for Biotechnology Information. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Ncbi.nlm.nih.gov. [Link]
-
Springer. Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one. Link.springer.com. [Link]
-
Wikipedia. N,N-Dimethylphenylenediamine. En.wikipedia.org. [Link]
-
National Center for Biotechnology Information. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Ncbi.nlm.nih.gov. [Link]
-
PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Pubmed.ncbi.nlm.nih.gov. [Link]42/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. molnova.com:443 [molnova.com:443]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
